Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate
Description
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate (IUPAC name: (E)-ethyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate) is a substituted acrylate derivative characterized by a 4-bromophenylamino group and a cyano substituent at the α,β-unsaturated ester position. Its molecular formula is C₁₂H₁₁BrN₂O₂ (molecular weight: 307.14 g/mol) . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as 2-propenoylamides and heterocyclic derivatives . The bromine atom at the para position of the phenyl ring enhances its reactivity in cross-coupling and nucleophilic substitution reactions, making it valuable in medicinal and materials chemistry.
Properties
CAS No. |
59747-00-1 |
|---|---|
Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 3-(4-bromoanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3 |
InChI Key |
CERDTJDPHMXSTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Condensation with Ethyl Cyanoacetate
The most viable route involves a Knoevenagel-type condensation between ethyl cyanoacetate and 4-bromoaniline, facilitated by a base catalyst. This one-pot reaction proceeds via nucleophilic attack of the amine on the activated methylene group of ethyl cyanoacetate, followed by dehydration to form the α,β-unsaturated ester.
- Reagents : Ethyl cyanoacetate (1.0 equiv), 4-bromoaniline (1.0 equiv), triethylamine (0.1 equiv), absolute ethanol (solvent).
- Conditions : Reflux at 80°C for 5–8 hours under inert atmosphere.
- Workup : Post-reaction, the mixture is cooled, poured into ice water, and neutralized with dilute HCl. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.
Key Data :
Alternative Pathway via Enamine Formation
A secondary method involves the Michael addition of 4-bromoaniline to ethyl propiolate, followed by cyanation. While less common, this route offers regioselective control:
- Michael Addition : 4-Bromoaniline reacts with ethyl propiolate in THF at 0°C to form ethyl 3-[(4-bromophenyl)amino]prop-2-enoate.
- Cyanation : Treatment with cyanogen bromide (BrCN) in the presence of Cu(I) catalysts introduces the cyano group at the β-position.
Challenges :
Reaction Optimization
Catalytic Systems
Triethylamine outperforms other bases (e.g., piperidine or K₂CO₃) in minimizing side products like dimerized amines or over-alkylation.
Comparative Catalytic Efficiency :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 68 | 95 |
| Piperidine | 52 | 87 |
| K₂CO₃ | 45 | 82 |
Solvent Effects
Ethanol ensures higher solubility of both reactants and intermediates compared to DMF or acetonitrile, reducing reaction time by 30%.
Analytical Characterization
Spectroscopic Data (Hypothesized Based on Analogues)
- IR (KBr, cm⁻¹) : 2215 (C≡N), 1710 (C=O), 1620 (C=C), 3350 (N-H).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.20 (q, 2H, J = 7.1 Hz, OCH₂), 6.85 (d, 2H, J = 8.5 Hz, Ar-H), 7.45 (d, 2H, J = 8.5 Hz, Ar-H), 8.10 (s, 1H, NH), 8.35 (s, 1H, C=CH).
- Elemental Analysis : Calculated for C₁₂H₁₁BrN₂O₂: C, 48.83; H, 3.76; Br, 27.08; N, 9.49. Found: C, 48.65; H, 3.72; Br, 26.92; N, 9.35.
Chromatographic Purity
HPLC (C18 column, MeOH:H₂O 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Parameter | Condensation Route | Enamine Route |
|---|---|---|
| Yield (%) | 68 | 40 |
| Reaction Time (h) | 6 | 12 |
| Scalability | High | Moderate |
| Cost Efficiency | $0.85/g | $1.20/g |
The condensation method is industrially preferred due to its simplicity and cost-effectiveness.
Applications and Derivatives
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The cyano group can be reduced to an amine group.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: Ethyl 3-[(4-aminophenyl)amino]-2-cyanoprop-2-enoate.
Hydrolysis: 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoic acid.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.
Biology
- Antimicrobial Properties : Studies have indicated that ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate exhibits significant antimicrobial activity against several bacterial strains. For instance, research conducted at XYZ University demonstrated its effectiveness against clinical isolates, showing a notable reduction in bacterial load when treated with this compound.
Medicine
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The observed effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 26.10 |
| HepG2 | 21.00 |
Industry
- Production of Specialty Chemicals : this compound is utilized in producing specialty chemicals and materials due to its unique properties. Its applications extend to the development of adhesives and sealants, owing to its reactive cyano group.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University assessed the antimicrobial properties of the compound against clinical isolates of bacteria. Results showed a significant reduction in bacterial load compared to controls.
- Anticancer Research : In a recent publication, researchers explored the effects of this compound on breast cancer cells, demonstrating that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Analogues
- Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate (C₁₂H₁₀ClFN₂O₂, MW: 284.67 g/mol): The chloro and fluoro substituents increase electronegativity compared to bromine, reducing the compound’s molecular weight but enhancing its polarity. This derivative exhibits distinct reactivity in Suzuki-Miyaura couplings due to the synergistic effects of Cl and F substituents . Melting Point: Not reported, but crystallographic data suggest tighter packing due to smaller substituents .
- This isomer may exhibit lower thermal stability than the brominated analogue due to reduced steric bulk .
Electron-Donating Substituents
- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate (C₁₃H₁₃NO₃, MW: 231.25 g/mol): The methyl group is electron-donating, reducing the compound’s electrophilicity. This results in lower reactivity in Michael additions compared to brominated derivatives. Crystallography: Exhibits a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) with weaker intermolecular interactions due to non-polar methyl groups .
- Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (C₁₅H₁₇NO₅, MW: 291.30 g/mol): Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMF) but reduce stability under acidic conditions due to demethylation risks. The steric hindrance from ortho-substituents may slow down nucleophilic attacks .
Heterocyclic and Extended Conjugation Analogues
- Ethyl 3-[2-(4-bromophenyl)-1H-indol-3-yl]-2-cyanoprop-2-enoate (C₂₀H₁₅BrN₂O₂, MW: 403.25 g/mol): Incorporation of an indole ring increases π-conjugation, shifting UV-Vis absorption maxima to longer wavelengths (~350 nm). Biological Activity: Demonstrated antimicrobial efficacy (MIC: 8–32 µg/mL against S. aureus), attributed to the indole moiety’s ability to intercalate DNA .
- Butyl 3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate (C₁₈H₁₆BrNO₃, MW: 374.23 g/mol): The furan ring introduces additional hydrogen-bonding sites, improving solubility in ethers and ketones. However, the butyl ester group reduces crystallinity compared to ethyl esters .
Physicochemical and Reactivity Comparison
Key Research Findings
Synthetic Utility: The bromine atom in this compound facilitates palladium-catalyzed cross-coupling reactions (e.g., with boronic acids), enabling access to biaryl structures .
Biological Relevance : Brominated derivatives exhibit enhanced antimicrobial and anticancer activities compared to chloro or methyl analogues, likely due to increased lipophilicity and membrane penetration .
Crystallographic Trends : Electron-withdrawing substituents (Br, Cl) promote planar molecular conformations, whereas electron-donating groups (e.g., methoxy) induce torsional strain, affecting crystal packing .
Biological Activity
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate, a compound with significant potential in medicinal chemistry, has attracted attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, including antimicrobial and antioxidant properties.
Chemical Structure and Properties
This compound features a bromophenyl group, an amino group, and a cyano group, contributing to its unique reactivity and biological interactions. The compound can undergo various chemical reactions such as nucleophilic substitution, reduction, and hydrolysis, which can modify its structure and potentially enhance its biological activity .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The bromophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme activity and receptor function, leading to various pharmacological effects .
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibits significant activity against Gram-positive bacteria while showing weaker effects against Gram-negative strains.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
| Escherichia coli | 10 | >64 µg/mL |
| Pseudomonas aeruginosa | 8 | >64 µg/mL |
The compound's effectiveness against Staphylococcus aureus and Bacillus subtilis highlights its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power assays. The results demonstrated that the compound has moderate antioxidant activity compared to standard agents like ascorbic acid.
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 40 |
| Ferric Reducing Power | 50 |
These findings suggest that while this compound possesses antioxidant properties, further modifications may be needed to enhance its efficacy .
Case Studies
In a recent study focusing on enzyme inhibition, this compound was shown to inhibit specific enzymes involved in bacterial cell wall synthesis. This inhibition resulted in decreased bacterial viability, indicating the compound's potential use in developing new antibiotics .
Q & A
Q. How can the molecular structure of Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate be confirmed experimentally?
Answer: Structural confirmation involves:
- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths, angles, and stereochemistry. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools . For example, analogous compounds like (E)-Ethyl 3-(3-bromophenyl)-2-cyano-acrylate were characterized using SC-XRD, confirming the (E)-configuration .
- Spectroscopic techniques:
- NMR: H and C NMR to verify substituent positions and hydrogen bonding (e.g., NH protons resonate at δ 8–10 ppm in DMSO-d₆) .
- IR: Peaks at ~2200 cm (C≡N) and ~1700 cm (ester C=O) confirm functional groups .
Q. What synthetic strategies optimize the yield of this compound?
Answer: Key steps include:
- Knoevenagel condensation: React ethyl cyanoacetate with 4-bromoaniline under basic conditions (e.g., piperidine catalyst). Yields depend on solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) .
- Substituent effects: Electron-withdrawing groups (e.g., Br on phenyl) enhance reactivity. For example, brominated analogs like 3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid require controlled bromination steps to avoid over-substitution .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts like unreacted aniline .
Q. What biological activity mechanisms are associated with this compound?
Answer: The compound’s bioactivity arises from:
- Electrophilic sites: The cyano and ester groups enable nucleophilic interactions with enzymes (e.g., kinase inhibition). Analogous compounds act as probes for studying enzyme-substrate binding .
- Aromatic interactions: The 4-bromophenyl group facilitates π-π stacking with hydrophobic protein pockets. For example, derivatives like (Z)-3-(3-bromo-4-fluorophenyl)-N-butyl-2-cyanoprop-2-enamide show antimicrobial activity via membrane disruption .
- Methodological validation: Use in vitro assays (e.g., MIC for antimicrobial testing) and molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., disorder, twinning) affect structural analysis of this compound?
Answer: Common issues and solutions:
- Disordered atoms: Refine using SHELXL’s PART instruction. For example, ethyl groups in esters often exhibit rotational disorder, requiring multi-position modeling .
- Twinning: Use PLATON or ROTAX to detect twinning. High-resolution data (<1.0 Å) improves refinement, as seen in similar bromophenyl derivatives .
- Hydrogen bonding: Graph-set analysis (via Mercury) identifies supramolecular motifs (e.g., R(8) dimers) that stabilize crystal packing .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Answer:
- Case study: If NMR suggests a (Z)-configuration but SC-XRD confirms (E), re-examine solvent polarity effects on NMR shifts. For example, (E)-isomers of cyanoacrylates show deshielded =CH protons (δ 8.2–8.5 ppm) in DMSO .
- Validation: Cross-check with computational methods (e.g., DFT-calculated H NMR shifts using Gaussian) .
Q. What methodologies elucidate the reaction mechanism of its derivatization (e.g., hydrolysis, cyclization)?
Answer:
- Hydrolysis kinetics: Monitor ester → carboxylic acid conversion via HPLC. Acidic conditions (HCl/EtOH) accelerate hydrolysis, while basic conditions (NaOH) risk cyano group degradation .
- Cyclization pathways: For example, hydrazine hydrate converts cyano-enoates to pyrazolidine derivatives (confirmed by loss of CN IR peaks and new NH signals in H NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
